2-hydroxy-2-methyl-N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]propanamide
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Overview
Description
2-hydroxy-2-methyl-N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]propanamide is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-methyl-N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]propanamide typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a trifluoromethylbenzene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-methyl-N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-hydroxy-2-methyl-N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-hydroxy-2-methyl-N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]propanamide involves its interaction with specific molecular targets within the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-piperidin-4-yl]propanamide: Similar structure but with a nitro group instead of a hydroxy group.
2-methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Contains a thiazole ring instead of a piperidine ring.
Uniqueness
2-hydroxy-2-methyl-N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-hydroxy-2-methyl-N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,23)14(22)20-12-6-8-21(9-7-12)13-5-3-4-11(10-13)16(17,18)19/h3-5,10,12,23H,6-9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPNFJCNVZNXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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